molecular formula C9H9N3O2 B12979607 4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B12979607
M. Wt: 191.19 g/mol
InChI Key: JPAMLBVLVFAFQM-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo-pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo-pyridine derivatives.

Scientific Research Applications

4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Explored for its potential as a bioactive compound in drug discovery.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and carboxylic acid functionality can enhance its interaction with molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-ethyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-5-8-6(10-4-11-8)3-7(12-5)9(13)14/h3-4H,2H2,1H3,(H,10,11)(H,13,14)

InChI Key

JPAMLBVLVFAFQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=N1)C(=O)O)NC=N2

Origin of Product

United States

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